molecular formula C8H15NO B13619752 9-Oxabicyclo[3.3.1]nonan-2-amine

9-Oxabicyclo[3.3.1]nonan-2-amine

Cat. No.: B13619752
M. Wt: 141.21 g/mol
InChI Key: RYQMNJAANZCPSV-UHFFFAOYSA-N
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Description

9-Oxabicyclo[3.3.1]nonan-2-amine is a chemical compound featuring a bridged oxabicyclic core structure, which serves as a privileged scaffold in organic and medicinal chemistry. The 3-oxabicyclo[3.3.1]nonane motif is recognized as a key structural feature of numerous natural products and compounds of medicinal interest . Its synthesis and functionalization have therefore attracted significant attention, with modern methods focusing on high stereoselectivity to access complex derivatives with multiple contiguous stereogenic centers . The bicyclo[3.3.1]nonane framework is predominant in many bioactive natural products, including certain alkaloids and polyprenylated acylphloroglucinols (PPAPs) . This scaffold's value stems from its unique conformational properties, which can influence molecular recognition and binding . As a building block, this compound is a versatile precursor for constructing more complex molecular architectures. It can be utilized in the synthesis of novel heterocyclic systems and is particularly useful in drug discovery for the development of potential anticancer agents, as various bicyclo[3.3.1]nonane derivatives have shown promising biological activities . Furthermore, the core structure is a promising object in the search for new synthetic approaches to polycyclic structures, often accessible via domino reactions or transannular transformations . This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

9-oxabicyclo[3.3.1]nonan-2-amine

InChI

InChI=1S/C8H15NO/c9-7-5-4-6-2-1-3-8(7)10-6/h6-8H,1-5,9H2

InChI Key

RYQMNJAANZCPSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C(C1)O2)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

  • Starting from 1,5-dimethyl-1,5-cyclooctadiene : This commercially available diene undergoes epoxidation with peracetic acid buffered with sodium carbonate to give a monoepoxide intermediate.
  • Reductive cleavage : Lithium aluminum hydride (LiAlH4) reduction of the epoxide yields dimethylcyclooctenol intermediates.
  • Second epoxidation : Treatment with peracetic acid produces a mixture of cis and trans epoxides.
  • Acid-catalyzed rearrangement : Using para-toluenesulfonic acid in methylene chloride, the epoxides rearrange to exo and endo 9-oxabicyclo[3.3.1]nonan-2-ol isomers.

Alternative Cyclization via Glycol Monoethers

  • Glycol monoethers derived from asymmetrically substituted glycols can be cyclized using electrophilic reagents such as sulfuric acid, camphor sulfonic acid, or toluenesulfonic acid.
  • Other electrophiles include N-chlorosuccinimide, N-bromosuccinimide, phenylselenenyl chloride, and meta-chloroperoxybenzoic acid.
  • These reagents induce ring closure to form 9-oxabicyclo[3.3.1]nonan-2-ylic ethers with various substituents (X = H, Br, Cl, Ph, PhSe, OH).

Acetylation and Electrophilic Ring Closure

  • Cycloocteneglycol can be selectively acetylated with acetyl chloride in pyridine to form glycol monoacetates.
  • Treatment with N-bromosuccinimide or bromine induces electrophilic ring closure, yielding bromoacetates.
  • Reduction with lithium aluminum hydride in tetrahydrofuran under reflux removes bromine and hydrolyzes the acetate ester, furnishing 9-oxabicyclo[3.3.1]nonan-2-ol.

Conversion of 9-Oxabicyclo[3.3.1]nonan-2-ol to this compound

The amination at the 2-position typically involves substitution or functional group transformation from the hydroxyl group:

While explicit detailed protocols for the amination step of this compound are less commonly reported, analogous methods in bicyclic systems involve these classical transformations.

Advanced Stereoselective Synthesis Approaches

Recent literature describes highly stereoselective synthetic routes to related bicyclic compounds, which can be adapted for this compound derivatives:

  • Domino Michael-Hemiacetalization-Michael Reaction : Using organocatalysts, such as modularly designed catalysts from cinchona alkaloid derivatives and amino acids, this method produces functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with high diastereo- and enantioselectivity.
  • Oxidation and Reduction Steps : The hemiacetal intermediates formed in the domino reaction can be oxidized (e.g., with pyridinium chlorochromate) to ketones, which could be further transformed into amines via reductive amination.

Summary Table of Key Preparation Methods

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Reference
1 1,5-Dimethyl-1,5-cyclooctadiene Peracetic acid (buffered), LiAlH4 reduction Dimethylcyclooctenol
2 Dimethylcyclooctenol Peracetic acid epoxidation Mixture of cis/trans epoxides
3 Epoxides p-Toluenesulfonic acid in CH2Cl2 (acid catalysis) 9-Oxabicyclo[3.3.1]nonan-2-ol (exo/endo)
4 Cycloocteneglycol Acetyl chloride in pyridine (acetylation) Glycol monoacetate
5 Glycol monoacetate N-Bromosuccinimide or Br2 (electrophilic ring closure) Bromoacetate
6 Bromoacetate LiAlH4 in THF reflux (reduction and hydrolysis) 9-Oxabicyclo[3.3.1]nonan-2-ol
7 9-Oxabicyclo[3.3.1]nonan-2-ol Activation (e.g., tosylation), then nucleophilic substitution with NH3 or amine This compound Inferred
8 Functionalized precursors Organocatalytic domino Michael-hemiacetalization-Michael reaction, PCC oxidation Functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives

Mechanistic and Practical Considerations

  • Regioselectivity and stereoselectivity : The cyclization and rearrangement steps are highly regio- and stereoselective, often producing exo and endo isomers that can be separated or further transformed.
  • Electrophilic cyclization : Use of N-bromosuccinimide or bromine facilitates ring closure by electrophilic attack on alkenes or hydroxyl groups.
  • Reduction conditions : Lithium aluminum hydride is a strong reducing agent capable of reductive dehalogenation and ester hydrolysis simultaneously.
  • Organocatalysis : The domino reaction approach offers a stereocontrolled synthetic route, valuable for generating chiral amine derivatives after further functional group manipulation.

Chemical Reactions Analysis

Types of Reactions

9-Oxabicyclo[3.3.1]nonan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

9-Oxabicyclo[3.3.1]nonan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Oxabicyclo[3.3.1]nonan-2-amine involves its interaction with molecular targets through its amine group. This interaction can influence various biochemical pathways, depending on the specific application. The compound’s bicyclic structure also contributes to its unique reactivity and binding properties .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Functional Groups Key Structural Features Biological Activity (if reported)
9-Oxabicyclo[3.3.1]nonan-2-amine C₈H₁₅NO Amine (-NH₂), Ether (-O-) Rigid bicyclic system, exo/endo isomerism Not explicitly reported (hypothesized neuroactivity based on ketone analog )
9-Oxabicyclo[3.3.1]nonan-2-one C₈H₁₂O₂ Ketone (C=O), Ether (-O-) Planar carbonyl group, increased polarity Potential treatment for neurodegenerative diseases
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine C₉H₁₈N₂ Amine (-NH₂), Azabridge (-NCH₃) Methyl substitution on nitrogen, altered basicity Intermediate in pharmaceuticals (e.g., antiemetics)
9-Oxabicyclo[3.3.1]nona-2,6-diene C₈H₁₂O Ether (-O-), Double bonds Conjugated dienes, allylic bromination reactivity Synthetic precursor for halogenated derivatives

Reactivity Differences :

  • The amine group in this compound is expected to participate in nucleophilic reactions (e.g., alkylation, acylation), unlike the ketone or ether analogs.
  • Allylic bromination of 9-Oxabicyclo[3.3.1]nona-2,6-diene proceeds stereoselectively to yield dibromo derivatives (95% yield with Na₂S₂O₈), suggesting similar regioselectivity could apply to amine derivatives .

Spectroscopic and Crystallographic Data

NMR Chemical Shifts (Bridgehead Protons):
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Notes
9-Oxabicyclo[3.3.1]nona-2,6-diene 4.6 (H3/7), 3.95 (H4/8) 103.2 (C-O) Coupling constants (J = 5.2–5.6 Hz) indicate exo stereochemistry
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine 2.8–2.0 (H8) 154.2 (C-N) Deshielding effects due to nitrogen electronegativity
9-Oxabicyclo[3.3.1]nonan-2-one 2.3–1.2 (bridgehead H) 209.5 (C=O) Ketone carbonyl at δ ~209 ppm

Crystallography :

  • The oxabicyclo ether 3a/b crystallizes in enantiomeric pairs (space group Cc), with dihedral angles confirming chair-boat conformations .
  • Azabicyclo amines, such as endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, exhibit distorted double-chair conformations due to nitrogen lone-pair effects .

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